molecular formula C17H12O3S B15204293 2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester

2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester

Cat. No.: B15204293
M. Wt: 296.3 g/mol
InChI Key: CXWQRDDRLVGRJK-UHFFFAOYSA-N
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Description

2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran ring, which is a fused aromatic ring system containing both benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyaryl ketones with suitable reagents . The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols .

Scientific Research Applications

2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12O3S

Molecular Weight

296.3 g/mol

IUPAC Name

S-benzyl 2-(1-benzofuran-2-yl)-2-oxoethanethioate

InChI

InChI=1S/C17H12O3S/c18-16(15-10-13-8-4-5-9-14(13)20-15)17(19)21-11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

CXWQRDDRLVGRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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